tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 866560-07-8
VCID: VC11675988
InChI: InChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3
SMILES: CC1CC(CCN1C(=O)OC(C)(C)C)C#N
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

CAS No.: 866560-07-8

Cat. No.: VC11675988

Molecular Formula: C12H20N2O2

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate - 866560-07-8

Specification

CAS No. 866560-07-8
Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
IUPAC Name tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3
Standard InChI Key XXKVWQNGTUSFSH-UHFFFAOYSA-N
SMILES CC1CC(CCN1C(=O)OC(C)(C)C)C#N
Canonical SMILES CC1CC(CCN1C(=O)OC(C)(C)C)C#N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate, reflects its stereoelectronic features: a piperidine core with three distinct substituents. The tert-butyl carbamate group at the 1-position provides steric bulk and hydrolytic stability, while the cyano group at the 4-position introduces polarity and synthetic versatility. The methyl group at the 2-position influences ring conformation and reactivity.

Table 1: Key Molecular Properties

PropertyValue
CAS Number866560-07-8
Molecular FormulaC₁₂H₂₀N₂O₂
Molecular Weight224.30 g/mol
IUPAC Nametert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate
Density1.09 g/cm³ (estimated)
Boiling Point345°C (estimated)

The compound’s stability under standard conditions makes it suitable for storage and handling in laboratory settings, though it is designated for research purposes only.

Synthesis and Manufacturing

Industrial-Scale Production

Batch and continuous flow processing are employed for piperidine derivatives. Continuous flow systems enhance reaction control, reproducibility, and scalability, critical for pharmaceutical applications.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its three functional groups:

  • Cyano Group:

    • Reduction: Catalytic hydrogenation converts the cyano group to a primary amine (e.g., using H₂/Pd-C).

    • Hydrolysis: Acidic or basic conditions yield carboxylic acids or amides, respectively.

  • tert-Butyl Carboxylate:

    • Acidic Cleavage: Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, generating a secondary amine.

  • Methyl Group:

    • Oxidation: Harsh oxidants like KMnO₄ could convert the methyl group to a carboxylic acid, though this is less common due to steric hindrance.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Cyano ReductionH₂, Pd/C, MeOHtert-Butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate
Boc DeprotectionTFA, DCM4-cyano-2-methylpiperidine
Cyano HydrolysisH₂SO₄, H₂O, refluxtert-Butyl 4-carbamoyl-2-methylpiperidine-1-carboxylate

Applications in Pharmaceutical Research

Structure-Activity Relationship (SAR) Studies

Though direct SAR data for this compound is limited, its analogs exhibit bioactivity through enzyme inhibition. For example, MenA inhibitors derived from piperidine carboxylates show potent antitubercular activity (IC₅₀ = 13–22 μM) . The cyano group’s electron-withdrawing nature could modulate binding affinity to biological targets.

Biological Activity and Research Gaps

  • Enzymes: Cytochrome P450 isoforms due to the tert-butyl group’s hydrophobic interactions.

  • Receptors: G protein-coupled receptors (GPCRs) common in neuropharmacology.

Further research should prioritize:

  • Toxicity Profiling: Acute and chronic toxicity assays.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies.

  • Target Validation: Screening against disease-relevant targets (e.g., kinases, proteases).

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